1-Benzyl-4-méthyl-1,2,3,6-tétrahydropyridine

Vue d'ensemble

Description

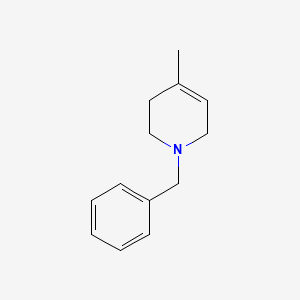

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine is an organic compound with the molecular formula C13H17N It is a member of the tetrahydropyridine family, which is characterized by a six-membered ring containing one nitrogen atom and a double bond

Applications De Recherche Scientifique

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

Industry: It is utilized in the production of fine chemicals and as an intermediate in organic synthesis.

Mécanisme D'action

Target of Action

The primary target of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine is the dopaminergic neurons in the brain . These neurons play a crucial role in the regulation of movement and coordination, reward, and several cognitive functions.

Mode of Action

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine interacts with its targets by being metabolized into 1-methyl-4-phenylpyridine (MPP+) . This metabolite can cause the production of free radicals in vivo, leading to oxidative stress .

Biochemical Pathways

The compound affects the biochemical pathways related to oxidative stress and mitochondrial function . It causes inflammation, excitotoxicity, mitochondrial apoptosis, and formation of inclusion bodies . In dopaminergic neurons, it blocks the mitochondrial complex I, leading to mitochondrial dysfunction .

Pharmacokinetics

Its metabolite mpp+ is known to cause free radical production in vivo, suggesting that it can cross the blood-brain barrier and reach its target neurons .

Result of Action

The action of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine results in dopaminergic neuronal damage in the striatum and substantia nigra, regions of the brain involved in movement and reward . This damage is primarily due to oxidative stress and mitochondrial dysfunction .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine can be synthesized through several methods. One common approach involves the reduction of N-methylpyridinium salts using borohydride reagents . Another method includes the use of a modified Ireland-Claisen rearrangement, which leads to the formation of tetrahydropyridines via a silyl ketene acetal intermediate . Additionally, ring-closing olefin metathesis has been employed to establish the tetrahydropyridine ring system .

Industrial Production Methods: Industrial production of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce fully saturated derivatives.

Comparaison Avec Des Composés Similaires

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): This compound is structurally similar and is known for its neurotoxic effects, which are used to model Parkinson’s disease in research.

1,2,3,4-Tetrahydropyridine: Another member of the tetrahydropyridine family with different substitution patterns and chemical properties.

Uniqueness: 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its benzyl and methyl groups influence its interaction with biological targets and its overall stability.

Activité Biologique

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine (BMTP) is a compound of significant interest in pharmacological research due to its interactions with dopaminergic neurons and its potential implications in neurotoxicity and neurodegenerative diseases. This article provides a comprehensive overview of the biological activity of BMTP, including its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHN

- Molecular Weight : 187.28 g/mol

- Appearance : Liquid at room temperature

The structure consists of a benzyl group attached to the nitrogen atom of a tetrahydropyridine ring, which also carries a methyl group. This unique substitution pattern influences its chemical reactivity and biological activity.

Target of Action

BMTP primarily targets dopaminergic neurons in the brain. The compound is metabolized into 1-methyl-4-phenylpyridinium (MPP+) , which is known to induce neurotoxic effects similar to those observed in Parkinson's disease models.

Mode of Action

BMTP's lipophilicity allows it to cross the blood-brain barrier effectively. Once inside the brain, it is oxidized by the enzyme monoamine oxidase B (MAO-B) , leading to the formation of MPP+, which disrupts mitochondrial function and induces oxidative stress .

Result of Action

The action of BMTP results in dopaminergic neuronal damage , particularly affecting the striatum and substantia nigra—regions critical for movement and reward processing. This neuronal damage is associated with increased free radical production and mitochondrial dysfunction.

Biochemical Pathways

BMTP affects several biochemical pathways:

- Oxidative Stress : The metabolism of BMTP leads to increased oxidative stress within dopaminergic neurons.

- Mitochondrial Function : MPP+ inhibits mitochondrial respiration, contributing to neuronal cell death.

- Dopamine Transport : The pyridinium form of BMTP shows competitive inhibition of dopamine uptake by the dopamine transporter .

Research Applications

BMTP has been studied for various applications in scientific research:

- Neurotoxicology : Used as a model compound to study Parkinson's disease mechanisms.

- Drug Development : Investigated for potential therapeutic properties in treating neurodegenerative diseases.

- Synthesis Precursor : Employed in the synthesis of various heterocyclic compounds .

Neurotoxicity Studies

A study demonstrated that BMTP induces neurotoxic effects in vitro by promoting apoptosis in dopaminergic neurons. The findings indicated that exposure to BMTP resulted in significant cell death, supporting its use as a model for studying Parkinson's disease.

Comparison with MPTP

BMTP is structurally related to MPTP, another compound known for its neurotoxic effects. While BMTP exhibits reduced toxicity compared to MPTP, its metabolites retain some neurotoxic potential, highlighting the importance of structural modifications in determining biological activity .

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Neurotoxicity | Induces apoptosis in dopaminergic neurons |

| Oxidative Stress | Increases free radical production leading to neuronal damage |

| Mitochondrial Dysfunction | Inhibits mitochondrial respiration through MPP+ formation |

| Dopamine Transport Inhibition | Competes with dopamine for uptake by transporters |

Propriétés

IUPAC Name |

1-benzyl-4-methyl-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13/h2-7H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIZSVUTUWPHMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423620 | |

| Record name | 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32018-56-7 | |

| Record name | 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most efficient method for synthesizing 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine according to the research?

A1: The research article suggests that using potassium borohydride (KBH4) in methanol (MeOH) at -5°C provides a higher yield [] for the synthesis of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine compared to using sodium borohydride (NaBH4). The researchers observed a yield of 90% with KBH4 compared to 80% with NaBH4 []. This difference is attributed to the milder reactivity of KBH4 with methanol, minimizing side reactions and improving product purity [].

Q2: Can you provide the spectroscopic data for 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine as reported in the research?

A2: The research provides the following 1H NMR (500 MHz, CDCl3) data for 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine: δ 7.39 – 7.32 (m, 4H), 7.29 – 7.26 (m, 1H), 5.40 – 5.38 (m, 1H), 3.60 (s, 2H), 2.97 – 2.96 (m, 2H), 2.58 (t, J = 5.8 Hz, 2H), 2.10 (br, 2H), 1.70 (br, 3H) [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.